molecular formula C16H18N2OS B384388 2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 617697-66-2

2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B384388
CAS RN: 617697-66-2
M. Wt: 286.4g/mol
InChI Key: PAPFJDBPMCTZRF-UHFFFAOYSA-N
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Description

2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyclopenta[b]thiophene derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Furthermore, this compound has been shown to increase the activity of antioxidant enzymes and decrease the levels of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments include its potent anticancer, antifungal, antibacterial, and antiviral activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity to normal cells.

Future Directions

For research include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been synthesized using various methods, including cyclization of 2-(2-bromoethyl)aniline with 2-(methylthio)benzaldehyde, followed by reduction and amidation. Another method involves the cyclization of 2-(2-bromoethyl)aniline with 2-methylthiothiophene-3-carboxylic acid, followed by reduction and amidation. Both methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to possess antifungal, antibacterial, and antiviral activities. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c17-15-14(12-7-4-8-13(12)20-15)16(19)18-10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPFJDBPMCTZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328011
Record name 2-amino-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

617697-66-2
Record name 2-amino-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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